![molecular formula C11H10BrN5O3 B14140318 N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester CAS No. 1010898-46-0](/img/structure/B14140318.png)
N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester is a synthetic organic compound that features a brominated benzoyl group attached to a tetrazole ring, which is further linked to a glycine methyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester typically involves the following steps:
Bromination: The starting material, 2-aminobenzoic acid, is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Tetrazole Formation: The brominated intermediate is then reacted with sodium azide and a suitable catalyst, such as copper sulfate, to form the tetrazole ring.
Benzoylation: The tetrazole derivative is then benzoylated using benzoyl chloride in the presence of a base like triethylamine.
Esterification: Finally, the benzoylated product is esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, potentially altering its electronic properties.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Oxidized forms of the tetrazole ring.
Hydrolysis: Glycine derivatives and the corresponding carboxylic acid.
科学的研究の応用
N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of tetrazole-containing compounds with biological systems, providing insights into their potential therapeutic effects.
作用機序
The mechanism by which N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic the carboxylate group of amino acids, allowing it to interact with biological molecules in a similar manner.
類似化合物との比較
Similar Compounds
- N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
- 1-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methanol
Uniqueness
N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester is unique due to the presence of both a brominated benzoyl group and a tetrazole ring, which confer distinct chemical and biological properties
特性
CAS番号 |
1010898-46-0 |
|---|---|
分子式 |
C11H10BrN5O3 |
分子量 |
340.13 g/mol |
IUPAC名 |
methyl 2-[[5-bromo-2-(tetrazol-1-yl)benzoyl]amino]acetate |
InChI |
InChI=1S/C11H10BrN5O3/c1-20-10(18)5-13-11(19)8-4-7(12)2-3-9(8)17-6-14-15-16-17/h2-4,6H,5H2,1H3,(H,13,19) |
InChIキー |
XADMJLQFTJRHFA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CNC(=O)C1=C(C=CC(=C1)Br)N2C=NN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140236.png)
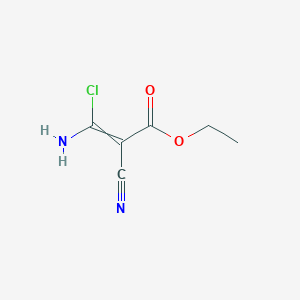
![(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-11,12-dihydroxy-4a,8,13,13-tetramethyl-4,6,9-tris[(triethylsilyl)oxy]-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one](/img/structure/B14140248.png)

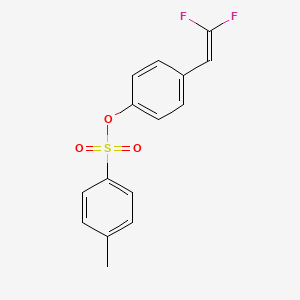
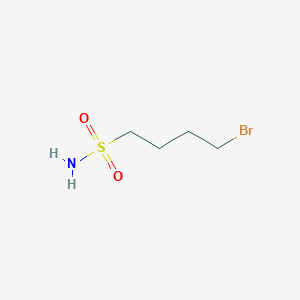
![Methyl 9-[(3-methylbut-2-enoyl)oxy]nonanoate](/img/structure/B14140276.png)
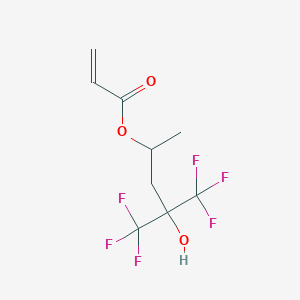
![2-hydroxy-N'-[(E)-quinoxalin-6-ylmethylidene]benzohydrazide](/img/structure/B14140290.png)
![2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14140291.png)

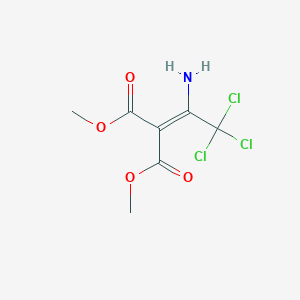
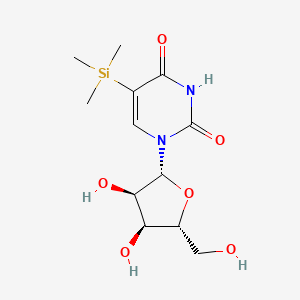
![1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide](/img/structure/B14140324.png)
